
1-(2,3-Dimethylphenyl)-4-(2-fluorophenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethylphenyl)-4-(2-fluorophenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione, commonly known as TAK-659, is a small molecule drug that belongs to the class of piperazine derivatives. It was first synthesized in 2012 by Takeda Pharmaceutical Company Limited, a Japanese pharmaceutical company. TAK-659 has been found to exhibit potent inhibitory activity against several kinases, making it a promising candidate for the treatment of various diseases.
作用機序
TAK-659 exerts its pharmacological effects by inhibiting the activity of BTK, ITK, and JAK3 kinases, which are involved in the signaling pathways that regulate immune response and cell proliferation. By inhibiting these kinases, TAK-659 can modulate the activity of immune cells, such as B-cells and T-cells, and reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
TAK-659 has been shown to exhibit potent inhibitory activity against BTK, ITK, and JAK3 kinases, which are involved in the regulation of immune response and cell proliferation. It has been found to modulate the activity of immune cells, reduce the production of pro-inflammatory cytokines, and inhibit the proliferation of cancer cells. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
TAK-659 has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of BTK, ITK, and JAK3 kinases, which makes it a valuable tool for studying the role of these kinases in various diseases. TAK-659 also has a favorable pharmacokinetic profile, which allows for easy administration and dosing in animal models. However, TAK-659 has some limitations for use in laboratory experiments. It is a small molecule drug, which may limit its ability to penetrate certain tissues and target specific cells. Additionally, TAK-659 may have off-target effects on other kinases, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research and development of TAK-659. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, which are characterized by aberrant immune responses. TAK-659 may also have potential as a cancer therapy, as it has been shown to inhibit the proliferation of cancer cells. Further research is needed to fully elucidate the mechanism of action and potential therapeutic applications of TAK-659. Additionally, the development of more potent and selective inhibitors of BTK, ITK, and JAK3 kinases may provide new opportunities for the treatment of various diseases.
合成法
The synthesis of TAK-659 involves several steps, starting with the reaction of 2,3-dimethylbenzaldehyde with 2-fluorobenzaldehyde in the presence of a base to form the corresponding chalcone. This is then reacted with 4-methoxyphenylhydrazine to form the hydrazone, which is cyclized using acetic anhydride and triethylamine to give the piperazine derivative, TAK-659.
科学的研究の応用
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been found to exhibit potent inhibitory activity against several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3), which are involved in the regulation of immune response and cell proliferation.
特性
分子式 |
C25H23FN2O3 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-(4-methoxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C25H23FN2O3/c1-16-7-6-10-21(17(16)2)27-15-23(29)28(22-9-5-4-8-20(22)26)24(25(27)30)18-11-13-19(31-3)14-12-18/h4-14,24H,15H2,1-3H3 |
InChIキー |
LUQZLBMBNDHPJD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4F)C |
正規SMILES |
CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Dimethylamino)phenyl]-4-(4-ethoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242410.png)


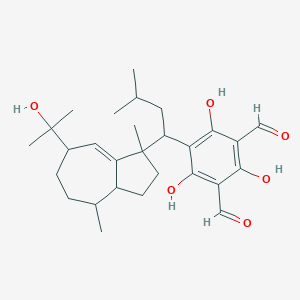
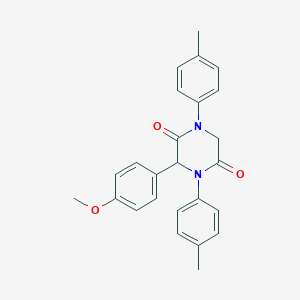

![4-(2,4-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242417.png)
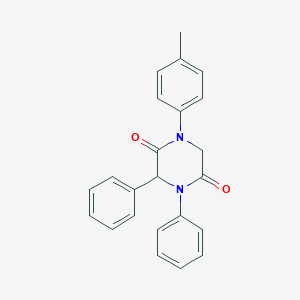
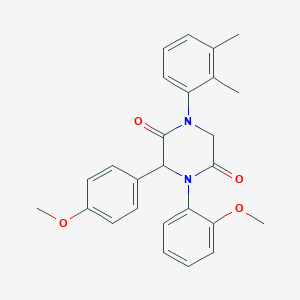

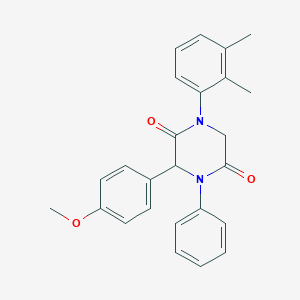
![3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242427.png)
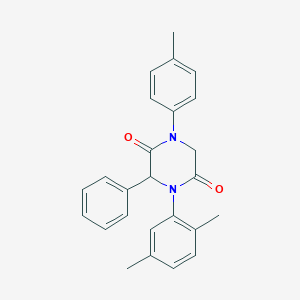
![4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242434.png)
